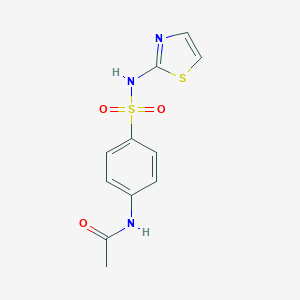

Acetylsulfathiazole

Description

Properties

IUPAC Name |

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNXWINFSDKMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891439 | |

| Record name | N4-Acetylsulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

127-76-4 | |

| Record name | Acetylsulfathiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsulfathiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N4-Acetylsulfathiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(thiazol-2-ylsulphamoyl)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSULFATHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VVR2DO782 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Acetylsulfathiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of acetylsulfathiazole (N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide), a key sulfonamide compound and a primary metabolite of sulfathiazole.[1] This document details a common synthetic pathway, outlines rigorous characterization protocols, and presents key analytical data in a structured format for ease of reference.

Synthesis of this compound

The most prevalent laboratory-scale synthesis of this compound involves the condensation reaction between 4-acetamidobenzenesulfonyl chloride and 2-aminothiazole.[2] This method is favored for its efficiency and the relative availability of the starting materials. The amino group of the precursor, sulfanilamide, is first protected via acetylation before chlorosulfonation and subsequent condensation. An alternative pathway involves the direct N-acetylation of sulfathiazole.

Experimental Protocol: Condensation Method

This protocol details the synthesis of this compound from 4-acetamidobenzenesulfonyl chloride and 2-aminothiazole.

Materials:

-

4-acetamidobenzenesulfonyl chloride

-

2-aminothiazole

-

Pyridine (or sodium bicarbonate)[2]

-

Acetone

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiazole in a suitable solvent such as acetone.

-

Slowly add a base, like pyridine, to the solution to act as an acid scavenger for the hydrochloric acid generated during the reaction.[2]

-

In a separate beaker, prepare a solution or slurry of 4-acetamidobenzenesulfonyl chloride in the same solvent.

-

Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the 2-aminothiazole solution while stirring vigorously at a controlled temperature.

-

Allow the reaction to proceed for several hours to ensure completion.[2]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude N-acetylsulfathiazole.

-

Filter the resulting precipitate using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted starting materials and pyridine hydrochloride.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an aqueous ethanol mixture.

-

Dry the purified light-yellow product under vacuum. A yield of 88-91% can be expected.[3]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Physical Properties

A preliminary assessment of the synthesized compound involves determining its physical characteristics, most notably its melting point.

Experimental Protocol: Melting Point Determination

-

A small, dry sample of the synthesized this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is increased gradually, and the range from which the substance starts to melt until it becomes completely liquid is recorded.

-

The observed melting point should be compared with the literature value.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure of the compound.

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Thoroughly mix a small amount of the dry sample with potassium bromide (KBr) powder in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure and connectivity of atoms.

Experimental Protocol: NMR Spectroscopy

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) to the respective protons and carbons in the molecule.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the synthesized compound.

Experimental Protocol: Reversed-Phase HPLC

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and a buffer like potassium phosphate, adjusting the pH as needed (e.g., pH 3.0).[4]

-

Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized this compound in the mobile phase to a known concentration.

-

Instrumentation:

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram. The purity is determined by the area of the main peak relative to the total area of all peaks.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁N₃O₃S₂ | [5] |

| Molecular Weight | 297.36 g/mol | [5] |

| Melting Point | 237-240 °C | [5] |

| Appearance | White to light-yellow crystalline powder | [3] |

| Solubility | >44.6 µg/mL (at pH 7.4) | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Signals |

| FTIR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amide and sulfonamide), C=O stretching (amide), S=O stretching (sulfonamide), and aromatic C-H and C=C vibrations. |

| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to the acetyl methyl protons, aromatic protons on the benzene and thiazole rings, and the amide and sulfonamide N-H protons. |

| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the acetyl methyl and carbonyl carbons, as well as the distinct carbons of the phenyl and thiazole rings. |

Table 3: Chromatographic Data for this compound

| Technique | Conditions | Expected Result |

| RP-HPLC | Column: µBondapak phenyl; Mobile Phase: Potassium phosphate monobasic in 10% acetonitrile (pH 3.0); Detector: UV at 254 nm[4] | A major peak corresponding to this compound with a specific retention time. Purity >98%. |

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Caption: Synthesis workflow for this compound via condensation.

Caption: Analytical workflow for the characterization of this compound.

References

- 1. This compound | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US2592860A - Process for preparing sulfathiazole - Google Patents [patents.google.com]

- 4. Reverse phase liquid chromatographic determination of sulfathiazole residues in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

chemical and physical properties of acetylsulfathiazole.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsulfathiazole, a sulfonamide antibiotic, is the N-acetylated metabolite of sulfathiazole. While less active than its parent compound, it plays a significant role in the pharmacokinetic and toxicological profile of sulfathiazole. Understanding its chemical and physical properties is crucial for research in drug metabolism, pharmacology, and the development of new sulfonamide-based therapeutics. This guide provides an in-depth overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its parent compound's mechanism of action.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its identification, purification, and formulation.

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide[1] |

| CAS Number | 127-76-4[1] |

| Chemical Formula | C₁₁H₁₁N₃O₃S₂[1] |

| Molecular Weight | 297.36 g/mol [1] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2[1] |

| InChI Key | KXNXWINFSDKMHD-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 199 - 204 °C |

| Solubility | Slightly soluble in water. Soluble in ethanol. |

| pKa | 3.64 |

| Appearance | Yellow-white to buff-colored powder |

Experimental Protocols

The following sections detail the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes a general method for the N-acetylation of a sulfonamide, adapted for the synthesis of this compound from sulfathiazole.

Materials:

-

Sulfathiazole

-

Acetic anhydride

-

Pyridine (or a less hazardous base)

-

Ethanol

-

Distilled water

-

Beakers, flasks, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

-

Dissolve a known quantity of sulfathiazole in a suitable solvent, such as a mixture of acetone and pyridine.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of acetic anhydride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into cold water to precipitate the this compound.

-

Collect the precipitate by vacuum filtration and wash it with cold water to remove any unreacted starting materials and byproducts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a powdered solid using a capillary melting point apparatus.[2][3][4][5][6]

Materials:

-

This compound powder (dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Press the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the powder at the bottom. The packed sample height should be 2-3 mm.[5]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Set the heating rate to 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[6]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a common method for determining the equilibrium solubility of a compound in an aqueous medium.[7][8]

Materials:

-

This compound powder

-

Distilled water (or a specific buffer solution)

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed flask.

-

Place the flask in a shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

After the incubation period, allow the suspension to settle.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard calibration curve.

-

The determined concentration represents the aqueous solubility of this compound under the specified conditions.

Determination of pKa (UV-Spectrophotometric Method)

This protocol outlines a method for determining the acid dissociation constant (pKa) of a compound with a UV-active chromophore using UV-Vis spectrophotometry.[9][10][11][12][13]

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa range

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of buffer solutions with accurately known pH values (e.g., in increments of 0.2-0.5 pH units) covering a range above and below the estimated pKa.

-

For each pH value, prepare a sample by diluting a small, constant volume of the stock solution with the corresponding buffer solution in a volumetric flask.

-

Measure the UV absorbance spectrum of each sample over a relevant wavelength range.

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH where both the acidic and basic forms of the molecule are present.[10]

Spectral Data

The following tables summarize the expected spectral characteristics of this compound.

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Stretch | Amine/Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Alkyl (methyl) |

| 1700 - 1630 | C=O Stretch | Amide (Amide I) |

| 1600 - 1450 | C=C Stretch | Aromatic |

| 1350 - 1300 | S=O Asymmetric Stretch | Sulfonamide |

| 1180 - 1150 | S=O Symmetric Stretch | Sulfonamide |

Note: The IR spectrum of this compound would be complex, and the above are general ranges for the key functional groups. Specific peak positions can be influenced by the solid-state packing and intermolecular interactions.[14][15][16]

Table 4: ¹H NMR Spectral Data (Expected Chemical Shifts in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.5 | Singlet | -SO₂NH- proton |

| ~10.0 | Singlet | -C(=O)NH- proton |

| 7.5 - 8.0 | Multiplet | Aromatic protons |

| 6.8 - 7.2 | Multiplet | Thiazole protons |

| ~2.1 | Singlet | -C(=O)CH₃ protons |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[17][18][19]

Table 5: ¹³C NMR Spectral Data (Expected Chemical Shifts in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | -C =O (Amide) |

| ~160 | C2 of Thiazole |

| 115 - 145 | Aromatic and Thiazole carbons |

| ~24 | -C(=O)C H₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[20][21][22][23]

Mechanism of Action

This compound itself is largely inactive as an antibiotic. Its parent compound, sulfathiazole, like other sulfonamides, exerts its bacteriostatic effect by inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, and its depletion halts bacterial growth and replication.

Dihydropteroate Synthase Inhibition Workflow

Caption: Inhibition of bacterial dihydropteroate synthase by sulfathiazole.

References

- 1. This compound | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thinksrs.com [thinksrs.com]

- 3. westlab.com [westlab.com]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. znaturforsch.com [znaturforsch.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. rsc.org [rsc.org]

- 18. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 19. Proton NMR Table [www2.chemistry.msu.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 23. compoundchem.com [compoundchem.com]

The Dawn of a New Era in Antibacterial Agents: An In-depth Technical Guide to the Early Research on Acetylsulfathiazole's Antibacterial Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research conducted in the early 1940s on the antibacterial properties of acetylsulfathiazole. As a key derivative of the groundbreaking sulfonamide class of drugs, early investigations into its efficacy and mechanism of action laid the groundwork for future antibiotic development. This document delves into the quantitative data from seminal studies, details the experimental methodologies of the era, and visualizes the core biological pathways and laboratory workflows as they were understood by pioneering scientists.

Core Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Early research established that this compound, like other sulfonamides, exerts a bacteriostatic effect by acting as a competitive inhibitor in the bacterial folic acid synthesis pathway. It functions as a structural analog of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS). By binding to DHPS, this compound prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis. This targeted disruption of a vital metabolic pathway inhibits bacterial growth and replication.

Quantitative Data on Antibacterial Activity

The following tables summarize the quantitative data from the seminal 1942 study by Muir, Shamleffer, and Jones, which investigated the bacteriostatic concentrations of sulfathiazole and its derivatives.

Table 1: Bacteriostatic Concentration of Sulfathiazole and this compound against Staphylococcus aureus

| Compound | Medium | Inoculum Size | Bacteriostatic Concentration (mg per 100 ml) |

| Sulfathiazole | Synthetic | ~180 organisms/tube | 1.25 |

| This compound | Synthetic | ~180 organisms/tube | 2.50 |

Table 2: Comparative Bacteriostatic Action in Different Media

| Compound | Organism | Medium | Inoculum | Bacteriostatic Concentration (mg per 100 ml) |

| Sulfathiazole | Streptococcus pyogenes | Broth with 5% defibrinated horse blood | 10⁻⁶ dilution of 18-hr culture | 0.2 |

| This compound | Streptococcus pyogenes | Broth with 5% defibrinated horse blood | 10⁻⁶ dilution of 18-hr culture | 0.4 |

Experimental Protocols

The methodologies employed in these early studies were foundational for antimicrobial susceptibility testing. The following protocols are based on the descriptions from the 1940s literature.

Broth Dilution Method for Determining Bacteriostatic Concentration

This method was central to quantifying the antibacterial efficacy of sulfonamides.

-

Preparation of Drug Dilutions: A stock solution of the test compound (this compound) was prepared. Serial dilutions were then made in a suitable liquid culture medium (e.g., synthetic medium or broth supplemented with defibrinated horse blood) to achieve a range of desired concentrations.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Streptococcus pyogenes) was prepared from an 18-24 hour culture. The inoculum size was carefully controlled, often by dilution, to ensure reproducibility.

-

Inoculation: A standardized volume of the bacterial suspension was added to each tube containing the different drug concentrations. A control tube containing the medium and inoculum but no drug was included to verify bacterial viability.

-

Incubation: The tubes were incubated at 37°C for a defined period, typically 18-24 hours.

-

Observation of Results: The tubes were visually inspected for turbidity. The minimum inhibitory concentration (MIC), or in the terminology of the time, the bacteriostatic concentration, was determined as the lowest concentration of the drug that completely inhibited visible bacterial growth.

-

Confirmation of Bacteriostatic Effect: To differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) effects, a small aliquot from the clear tubes (showing no growth) was subcultured onto a drug-free solid agar medium. The subsequent growth of bacteria on this new medium confirmed that the drug's effect was indeed bacteriostatic.

Acetylsulfathiazole: A Technical Examination of its Discovery and Historical Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of acetylsulfathiazole, a notable sulfonamide derivative that played a role in the early era of antimicrobial chemotherapy. The document details its discovery, historical significance, mechanism of action, and the experimental protocols relevant to its synthesis and evaluation. While its clinical use has been superseded by more effective and less toxic antibiotics, the study of this compound offers valuable insights into the development of antimicrobial agents and the genesis of pharmaceutical manufacturing standards. This guide synthesizes historical context with technical data, including detailed experimental methodologies and a visualization of its biochemical pathway, to serve as a comprehensive resource for professionals in drug development and infectious disease research.

Introduction: The Dawn of the Sulfa Drugs

The story of this compound is intrinsically linked to the groundbreaking discovery of sulfonamides, the first class of broadly effective systemic antibacterial agents. This era was initiated by the work of Gerhard Domagk at Bayer AG in the early 1930s.[1] His experiments with a coal-tar dye, Prontosil, revealed its remarkable ability to cure streptococcal infections in mice.[2] The true breakthrough came when researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug.[3] In the body, it is metabolized into its active form, para-aminobenzenesulfonamide, or sulfanilamide.[2] This revelation, that a relatively simple chemical could combat systemic bacterial infections, triggered a "sulfa craze" and the synthesis of thousands of sulfanilamide derivatives in the late 1930s and early 1940s, each seeking to improve upon the efficacy and safety of the original compound.[1][2] It was in this flurry of scientific innovation that sulfathiazole, and by extension its N-acetylated form, this compound, emerged as a significant therapeutic agent.[2]

The Discovery and Role of this compound

While sulfathiazole became one of the most widely used sulfa drugs, this compound holds its own place in this history, primarily as a key intermediate in the synthesis of sulfathiazole and as a metabolite of the parent drug.[4][5] N(4)-acetylsulfathiazole is formed when the acetyl group is attached to the nitrogen of the p-aminobenzenesulfonamide group.[3] This acetylation was a crucial step in the chemical synthesis pathway that allowed for the creation of sulfathiazole.[4]

Beyond its role as a synthetic intermediate, this compound was also utilized as a therapeutic agent in its own right. It was administered for the treatment of various bacterial infections, including those of the respiratory, intestinal, and urinary tracts.[6] The acetylation of the sulfonamide group was thought to modify the drug's solubility and absorption characteristics.

Historical Significance and Impact

The sulfonamides, including sulfathiazole and its derivatives, were nothing short of revolutionary in the pre-penicillin era. They were the first drugs to offer effective treatment against a wide array of bacterial pathogens, leading to a dramatic reduction in mortality and morbidity from diseases like pneumonia, meningitis, and streptococcal infections.[2][4] Their importance was particularly underscored during World War II, where they were credited with saving countless lives from wound infections.[3]

However, the widespread use of these drugs was not without its problems. The lack of stringent manufacturing regulations in the early days led to tragic incidents. One of the most significant of these was the 1941 sulfathiazole disaster. Tablets of sulfathiazole manufactured by the Winthrop Chemical Company were contaminated with the sedative phenobarbital, resulting in hundreds of deaths and injuries.[2] This event was a major catalyst for the implementation of Good Manufacturing Practices (GMPs) in the pharmaceutical industry, a cornerstone of drug safety regulation that persists to this day.[2]

The clinical utility of sulfathiazole and its derivatives began to wane with the advent of penicillin, which was more effective and less toxic, and the rise of bacterial resistance to sulfonamides.[2][4] Today, the systemic use of these early sulfa drugs in humans is rare, though some sulfonamides continue to be used in veterinary medicine and for specific indications in human medicine.[3][7]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like all sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[8] Bacteria must synthesize their own folic acid, an essential cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[8] Humans, in contrast, obtain folic acid from their diet, making this pathway an excellent target for selective toxicity against bacteria.[1]

The key enzyme targeted is dihydropteroate synthase (DHPS).[8] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate. Sulfonamides, including the active deacetylated form of this compound, are structural analogs of PABA. They bind to the active site of DHPS, preventing PABA from binding and thereby halting the synthesis of folic acid.[1] This disruption of a vital metabolic pathway inhibits bacterial growth and replication, allowing the host's immune system to clear the infection.[8]

Quantitative Data on Antimicrobial Activity

A comprehensive search of the available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial pathogens such as Escherichia coli and Staphylococcus aureus. The majority of historical and contemporary research focuses on the parent compound, sulfathiazole, or newer sulfonamide derivatives. The relative lack of specific antimicrobial activity data for this compound may be due to its primary role as a synthetic intermediate and a rapidly metabolized product of sulfathiazole, with research efforts concentrating on the more active, deacetylated form.

For context, the following table presents hypothetical MIC data for sulfathiazole to illustrate the typical format for such data. Note: These values are for illustrative purposes only and are not actual experimental data for this compound.

| Bacterium | Gram Stain | Sulfathiazole MIC (µg/mL) - Illustrative |

| Escherichia coli | Negative | 16 - 256 |

| Staphylococcus aureus | Positive | 4 - 64 |

| Streptococcus pneumoniae | Positive | 1 - 32 |

| Pseudomonas aeruginosa | Negative | >1024 (Typically Resistant) |

Experimental Protocols

Synthesis of this compound

There are two primary routes for the synthesis of this compound. The first involves the direct acetylation of sulfathiazole, while the second, and more historically relevant for the production of sulfathiazole, involves the condensation of p-acetamidobenzenesulfonyl chloride with 2-aminothiazole.

Protocol 6.1.1: N-Acetylation of Sulfathiazole

This protocol is adapted from general methods for the N-acetylation of amines and sulfonamides using acetic anhydride.

Materials:

-

Sulfathiazole

-

Acetic anhydride

-

Pyridine (anhydrous, as solvent and base)

-

Toluene

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve sulfathiazole (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of sulfathiazole).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any excess acetic anhydride by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain pure N-acetylsulfathiazole.

Protocol 6.1.2: Condensation of p-Acetamidobenzenesulfonyl Chloride with 2-Aminothiazole

This protocol describes the formation of this compound as the direct product of the condensation reaction.

Materials:

-

p-Acetamidobenzenesulfonyl chloride

-

2-Aminothiazole

-

Pyridine (as acid acceptor and solvent)

-

Ice

-

Water

-

Standard laboratory glassware, magnetic stirrer, and heating mantle/stir plate.

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminothiazole (1.0 equivalent) in pyridine.

-

Cool the mixture in an ice-salt bath to between 0°C and 5°C.

-

Slowly add a solution of p-acetamidobenzenesulfonyl chloride (1.0 equivalent) in a small amount of pyridine from the dropping funnel, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture slowly into a beaker containing crushed ice and water with constant stirring.

-

The precipitated solid, N-acetylsulfathiazole, is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove pyridine and other water-soluble impurities.

-

The product can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the in vitro antimicrobial susceptibility of a bacterial isolate.

Materials:

-

This compound stock solution (prepared in a suitable solvent like DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content

-

Bacterial culture (e.g., E. coli, S. aureus) grown overnight on an appropriate agar medium

-

Sterile 96-well microtiter plates

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Dilutions: a. In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., from 256 µg/mL down to 0.5 µg/mL). b. Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: a. Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control well.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Conclusion

This compound occupies a unique position in the history of antimicrobial agents. While its fame was largely eclipsed by its parent compound, sulfathiazole, and the subsequent arrival of penicillin, it served as both a crucial synthetic precursor and a therapeutic agent in its own right during a pivotal time in medicine. The story of the sulfonamides, including this compound, is not just one of chemical innovation but also of the evolution of drug safety and regulation, with events like the 1941 sulfathiazole disaster leaving a lasting legacy on the pharmaceutical industry. For modern researchers, the study of these early antimicrobials provides a fundamental understanding of the principles of chemotherapy, the mechanisms of bacterial resistance, and the critical importance of rigorous manufacturing standards in ensuring patient safety. While no longer a frontline drug, this compound remains a valuable subject of study for its historical and scientific contributions.

References

- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 2. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H11N3O3S2 | CID 67183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 6. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 8. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

molecular structure and conformation of acetylsulfathiazole

An In-depth Technical Guide on the Molecular Structure and Conformation of Acetylsulfathiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . This compound, with the chemical formula C11H11N3O3S2, is the primary metabolite of the sulfonamide antibiotic, sulfathiazole.[1][2] Understanding its three-dimensional structure is crucial for comprehending its biological activity, metabolic fate, and potential interactions with biological targets. This document summarizes key structural features, including molecular geometry and conformational possibilities. While extensive crystallographic data for the parent compound, sulfathiazole, is available, a specific crystal structure for this compound has not been reported in publicly accessible databases. Therefore, this guide presents computed structural data and discusses the molecule's conformational landscape based on theoretical models and analysis of its constituent functional groups.

Introduction

This compound, chemically named N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, is formed in the body through the acetylation of sulfathiazole.[1] This metabolic conversion is a significant factor in the pharmacokinetics and efficacy of sulfathiazole. The addition of the acetyl group alters the molecule's polarity and steric properties, which can influence its solubility, protein binding, and excretion. A detailed understanding of the molecular structure and preferred conformation of this compound is therefore essential for drug development professionals working on sulfonamide-based therapeutics.

Molecular Structure

The molecular structure of this compound is characterized by three key components: a central benzene ring, a sulfonamide group, and a thiazole ring, with an acetyl group attached to the aniline nitrogen.

General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C11H11N3O3S2 | [1][3] |

| IUPAC Name | N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | [1] |

| Molecular Weight | 297.36 g/mol | [3] |

| CAS Number | 127-76-4 | [3] |

Computed Molecular Geometry

In the absence of experimental crystallographic data for this compound, computational methods provide valuable insights into its three-dimensional structure. The following tables present predicted bond lengths, bond angles, and torsional angles based on computational modeling.

Table 1: Predicted Bond Lengths of this compound

| Atoms | Bond Length (Å) |

| S-O (average) | 1.43 |

| S-N(sulfonamide) | 1.63 |

| S-C(phenyl) | 1.76 |

| N(sulfonamide)-C(thiazole) | 1.39 |

| C-C (phenyl ring average) | 1.39 |

| C-N (amide) | 1.37 |

| C=O (amide) | 1.23 |

| C-C (acetyl) | 1.51 |

| C-S (thiazole average) | 1.73 |

| C-N (thiazole average) | 1.35 |

| C=N (thiazole) | 1.31 |

Note: These values are based on computational models and may differ from experimental data.

Table 2: Predicted Bond Angles of this compound

| Atoms | Bond Angle (°) |

| O-S-O | 119.5 |

| O-S-N(sulfonamide) | 107.0 |

| O-S-C(phenyl) | 108.0 |

| N(sulfonamide)-S-C(phenyl) | 107.5 |

| S-N(sulfonamide)-C(thiazole) | 125.0 |

| C-N-C (amide) | 128.0 |

| N-C=O (amide) | 122.0 |

| C-C=O (amide) | 121.0 |

Note: These values are based on computational models and may differ from experimental data.

Table 3: Key Torsional Angles of this compound

| Atoms | Torsional Angle (°) |

| C(phenyl)-S-N(sulfonamide)-C(thiazole) | -70 |

| S-C(phenyl)-C-C | 180 |

| C(phenyl)-N(amide)-C=O | 175 |

| H-N(amide)-C(phenyl)-C | 0 |

Note: These values represent one of the low-energy conformations and other rotational isomers are possible.

Conformation

The overall shape of the this compound molecule is determined by the rotational freedom around several single bonds. The key rotatable bonds that dictate the molecule's conformation are:

-

The C(phenyl)-S bond

-

The S-N(sulfonamide) bond

-

The C(phenyl)-N(amide) bond

Rotation around these bonds gives rise to various conformers with different spatial arrangements of the phenyl, sulfonamide, thiazole, and acetyl groups. Computational studies suggest that the most stable conformation is likely one where the thiazole ring is oriented away from the phenyl ring to minimize steric hindrance. The planarity of the amide group influences the orientation of the acetyl group relative to the phenyl ring.

Experimental Protocols

While a specific experimental structure for this compound is not available, the following are generalized protocols for the techniques that would be employed for its structural determination.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystallization: Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, acetone) would be attempted to obtain single crystals of sufficient size and quality.

-

Data Collection: A selected crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. Diffraction data would be collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern would be used to determine the unit cell dimensions and space group. The structure would then be solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the connectivity and chemical environment of atoms in a molecule in solution, which can be used to deduce its conformation.

Methodology:

-

Sample Preparation: A solution of this compound would be prepared in a deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra would be acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY experiments) would be analyzed to assign resonances and determine the relative orientation of different parts of the molecule in solution.

Signaling Pathway and Mechanism of Action

This compound is a metabolite of sulfathiazole and is generally considered to have reduced antibacterial activity compared to its parent compound. The mechanism of action of sulfathiazole involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfathiazole.

The acetylation of the aniline nitrogen in sulfathiazole to form this compound alters the electronic and steric properties of this part of the molecule, which is crucial for binding to the DHPS enzyme. This alteration is believed to be the primary reason for the reduced antibacterial efficacy of the metabolite.

Experimental Workflow for Structural Elucidation

The logical workflow for the complete structural and conformational analysis of this compound would involve a combination of experimental and computational techniques.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

While a definitive experimental crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive overview of its molecular structure and conformation based on its known chemical composition and computational modeling. The presented data on predicted bond lengths, bond angles, and torsional angles offer a valuable framework for understanding the three-dimensional nature of this important metabolite. The outlined experimental protocols for X-ray crystallography and NMR spectroscopy provide a roadmap for future studies aimed at obtaining precise experimental data. A complete structural elucidation will be invaluable for a deeper understanding of its biological properties and for the rational design of new sulfonamide-based drugs with improved pharmacokinetic profiles.

References

solubility profile of acetylsulfathiazole in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of acetylsulfathiazole in various solvents. The document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows.

Quantitative Solubility Data

The solubility of this compound is a critical parameter influencing its bioavailability and formulation development. The following tables summarize the available quantitative solubility data for this compound in aqueous and organic solvents.

Table 1: Solubility of this compound in Aqueous Solutions

| Solvent System | Temperature (°C) | pH | Solubility |

| Water | 37 | Not Specified | 7.1 mg/100 cm³ |

| Phosphate Buffer | Not Specified | 7.4 | >44.6 µg/mL[1] |

Table 2: Qualitative and Comparative Solubility of this compound and Related Compounds in Organic Solvents

Due to the limited availability of direct quantitative data for this compound in a wide range of organic solvents, this table includes qualitative descriptions and data for a structurally similar compound, N-acetyl sulfamethoxazole, to provide a general understanding.

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble |

| This compound | Methanol | Not Specified | Slightly Soluble |

| N-acetyl Sulfamethoxazole | Ethanol | Not Specified | ~0.25 mg/mL |

| N-acetyl Sulfamethoxazole | Dimethyl Sulfoxide (DMSO) | Not Specified | ~50 mg/mL |

| N-acetyl Sulfamethoxazole | Dimethylformamide (DMF) | Not Specified | ~50 mg/mL |

Experimental Protocols

Accurate determination of solubility is paramount in pharmaceutical research. The following sections detail the methodologies for key experiments related to solubility assessment.

Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.

Apparatus and Materials:

-

Conical flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

The solvent of interest

-

This compound powder

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The excess solid should be visually apparent throughout the experiment.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in an orbital shaker or on a magnetic stirrer maintained at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be established experimentally by sampling at different time points until the concentration of the dissolved drug remains constant.

-

After reaching equilibrium, cease agitation and allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter. It is crucial to avoid any precipitation during this step.

-

Dilute the clear, saturated solution with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

UV-Vis Spectrophotometric Method for Quantification

Principle: This method relies on the principle that this compound absorbs ultraviolet radiation at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the substance in the solution.

Apparatus and Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Solvent used for solubility determination (as blank)

-

This compound reference standard

Procedure:

-

Preparation of Standard Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Determination of Maximum Wavelength (λmax): Scan one of the standard solutions over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax using the solvent as a blank. Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.

-

Sample Analysis: Measure the absorbance of the diluted saturated solution (from the shake-flask experiment) at the same λmax.

-

Concentration Calculation: Use the calibration curve equation to calculate the concentration of this compound in the diluted sample. The final solubility is then calculated by multiplying this concentration by the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. The concentration of the analyte is determined by comparing its peak area or height to that of a reference standard.

Apparatus and Materials:

-

HPLC system with a UV detector

-

Analytical column (e.g., C18 column)

-

Mobile phase (e.g., a mixture of acetonitrile and water with a buffer)

-

Volumetric flasks and pipettes

-

Syringe filters for sample preparation

-

This compound reference standard

Procedure:

-

Chromatographic Conditions: Develop and validate an HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase composition, flow rate, and detector wavelength.

-

Preparation of Standard and Sample Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Prepare the sample solution by diluting the saturated solution from the shake-flask experiment with the mobile phase. All solutions should be filtered through a 0.45 µm filter before injection.

-

Calibration Curve: Inject equal volumes of the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration and determine the linearity and regression equation.

-

Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area for this compound.

-

Concentration Calculation: Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample solution. The solubility is then determined by applying the appropriate dilution factor.

Caption: General Workflow for HPLC-Based Solubility Quantification.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, including:

-

pH: As a sulfonamide, the ionization state of this compound is pH-dependent, which can significantly affect its aqueous solubility.

-

Temperature: Generally, solubility increases with temperature, although the extent of this effect varies with the solvent.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of a drug can lead to variations in solubility. It is important to characterize the solid form used in solubility studies.

-

Co-solvents: The addition of co-solvents to an aqueous solution can significantly enhance the solubility of poorly soluble drugs.

This technical guide provides a foundation for understanding the solubility profile of this compound. For specific applications, it is recommended to perform experimental determinations under the conditions of interest.

References

acetylsulfathiazole CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of acetylsulfathiazole, a sulfonamide antibiotic. It details its chemical identity, including its CAS number and IUPAC nomenclature, and delves into its mechanism of action as a competitive inhibitor of bacterial folic acid synthesis. This document outlines the synthetic route for this compound and presents its physicochemical properties in a structured format. Furthermore, it includes detailed experimental protocols for the evaluation of its antimicrobial activity. The guide also features visual representations of the folic acid synthesis pathway, illustrating the target of this compound, and a typical experimental workflow for antimicrobial susceptibility testing.

Chemical Identity and Properties

This compound, the N-acetylated metabolite of sulfathiazole, is a key compound in the study of sulfonamide antibiotics. Its unique chemical identifiers and physical properties are crucial for researchers in drug development and microbiology.

CAS Number: 127-76-4[1]

IUPAC Nomenclature: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its formulation and delivery as a potential therapeutic agent.

| Property | Value | Reference |

| Molecular Formula | C11H11N3O3S2 | [2][3] |

| Molecular Weight | 297.35 g/mol | [3] |

| Solubility | >44.6 µg/mL (at pH 7.4) | [2] |

| InChI Key | KXNXWINFSDKMHD-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | [1] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid (vitamin B9) in bacteria, a pathway absent in humans who obtain folate from their diet. Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and bacterial growth.

The structural similarity of the sulfonamide core to the natural substrate of DHPS, para-aminobenzoic acid (PABA), allows this compound to bind to the active site of the enzyme. This competitive inhibition blocks the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid. The disruption of this pathway leads to the cessation of bacterial cell growth and proliferation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the acetylation of p-aminobenzenesulfonamide followed by a reaction with 2-aminothiazole. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Acetamidobenzenesulfonyl chloride

-

2-Aminothiazole

-

Pyridine

-

Acetone

-

Water

-

Hydrochloric acid

Procedure:

-

Reaction: In a round-bottom flask, dissolve 2-aminothiazole in acetone. To this solution, add pyridine as a base.

-

Slowly add p-acetamidobenzenesulfonyl chloride to the mixture while stirring. The reaction is typically carried out at room temperature.

-

Continue stirring the reaction mixture for several hours to ensure the completion of the reaction.

-

Precipitation and Filtration: Pour the reaction mixture into cold water to precipitate the crude N-acetylsulfathiazole.

-

Collect the precipitate by vacuum filtration and wash it with water to remove any unreacted starting materials and pyridine hydrochloride.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Confirmation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Antimicrobial Activity

As a sulfonamide antibiotic, this compound is expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria. However, being a metabolite of sulfathiazole, its antimicrobial potency may differ. Quantitative data on its in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is essential for evaluating its potential as a therapeutic agent.

Note: Specific MIC values for this compound are not widely reported in publicly available literature. The antibacterial activity of this compound is generally considered to be less than that of its parent compound, sulfathiazole. As a metabolite, its primary role is in the pharmacokinetics and clearance of sulfathiazole.

Experimental Protocols for Antimicrobial Susceptibility Testing

The in vitro antimicrobial activity of this compound is determined using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (e.g., E. coli, S. aureus) standardized to 0.5 McFarland turbidity

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted this compound. Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Metabolism

This compound is the primary metabolite of sulfathiazole, formed through N-acetylation in the liver. This metabolic conversion is a common pathway for the detoxification and elimination of sulfonamide drugs. The acetylation of the amino group generally results in a compound that is less water-soluble and has reduced antibacterial activity compared to the parent drug. Further metabolism of this compound is limited, and it is primarily excreted in the urine.

Conclusion

This compound is a significant compound in the field of medicinal chemistry and microbiology, primarily recognized as the main metabolite of the antibiotic sulfathiazole. Its chemical properties, mechanism of action as a competitive inhibitor of bacterial folic acid synthesis, and synthetic pathways are well-characterized. While its intrinsic antimicrobial activity is less pronounced than its parent compound, understanding its formation and physicochemical characteristics is vital for comprehending the pharmacokinetics and overall efficacy of sulfathiazole. The provided experimental protocols offer a standardized approach for the further investigation of this compound and other sulfonamide derivatives.

References

Theoretical Modeling of Acetylsulfathiazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylsulfathiazole is the primary metabolite of the sulfonamide antibiotic, sulfathiazole. Understanding its interactions with biological targets is crucial for comprehending its efficacy, potential side effects, and pharmacokinetic profile. Theoretical modeling, encompassing molecular docking and quantum mechanics, provides a powerful lens to investigate these interactions at an atomic level. This guide offers an in-depth overview of the computational methodologies used to model the interactions of this compound, with a primary focus on its interaction with Dihydropteroate Synthase (DHPS), a key enzyme in the folate biosynthetic pathway of many microorganisms, and human serum albumin (HSA), which plays a significant role in drug transport and distribution.[1][2][3] While specific experimental data on the theoretical modeling of this compound is limited, this guide leverages established protocols for sulfathiazole and its derivatives to provide a comprehensive framework for studying the acetylated metabolite.

Core Concepts in Theoretical Modeling

Theoretical modeling of drug-receptor interactions primarily relies on two key computational techniques:

-

Molecular Docking: This method predicts the preferred orientation of a ligand (in this case, this compound) when bound to a receptor (e.g., DHPS or HSA) to form a stable complex.[4][5] The output of a docking simulation includes the binding pose of the ligand in the receptor's active site and a scoring function that estimates the binding affinity, typically expressed in kcal/mol.[4][5]

-

Quantum Mechanics (QM): QM methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of molecules.[6] In the context of drug design, DFT is employed to optimize the 3D geometry of the ligand and to calculate various molecular properties such as electrostatic potential and molecular orbitals, which are crucial for understanding its reactivity and interaction with the receptor.[6]

Interaction with Dihydropteroate Synthase (DHPS)

Sulfonamides, including sulfathiazole, act as competitive inhibitors of DHPS, an essential enzyme for bacterial folate synthesis.[1] They mimic the natural substrate, p-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid, a precursor for DNA synthesis.[1] It is presumed that this compound, due to its structural similarity, also interacts with the PABA binding site of DHPS.

Quantitative Data from Homologous Compounds

The following table summarizes molecular docking data for sulfathiazole and its derivatives with DHPS, which can serve as a reference for predicting the interaction of this compound.

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Sulfathiazole Derivative | Methicillin-Resistant Staphylococcus Aureus (MRSA) Protein 4TO8 | -7.82 | Val141, His86, His209, His110, His181 | [7] |

| Sulfathiazole Derivative | MRSA Protein 4TO8 | -7.51 | His209, His110, Val141 | [7] |

| Thiazolyl Benzenesulfonamides | Plasmodium falciparum DHPS | -7.1 to -7.9 | Not specified | [8] |

| Sulfamethazine | Plasmodium falciparum DHPS | -5.9 | Not specified | [8] |

| Sulfamethoxazole | Plasmodium falciparum DHPS | -6.1 | Not specified | [8] |

Interaction with Human Serum Albumin (HSA)

Human serum albumin is a major carrier protein in the blood that binds to a wide variety of drugs, influencing their distribution, metabolism, and excretion.[2][3] Understanding the interaction of this compound with HSA is critical for predicting its pharmacokinetic behavior. Computational studies have been employed to analyze the interactions between various drugs and HSA, identifying key binding cavities and interacting residues.[2]

Quantitative Data from Homologous Compounds

The table below presents binding affinity data for several sulfonamides with HSA, providing insights into the potential interaction of this compound.

| Compound | Binding Affinity (kcal/mol) | Primary Binding Site | Key Interacting Residues | Reference |

| Sulfadoxine | -8.6 | Subdomain IB | Not specified | [3] |

| Sulfamethizole | Not specified | Subdomain IB | Not specified | [3] |

| Sulfamerazine | Not specified | Subdomain IB | Not specified | [3] |

| Sulfamonomethoxine | Not specified | Subdomain IB | Not specified | [3] |

| Sulfamethazine | Not specified | Subdomain IB | Not specified | [3] |

| Sulfadimethoxine | Not specified | Subdomain IB | Not specified | [3] |

Experimental Protocols

Molecular Docking Workflow

A generalized workflow for performing molecular docking of this compound with a target protein like DHPS or HSA is outlined below.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Computational Analysis of Interactions Between Drugs and Human Serum Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating sulfonamides - Human serum albumin interactions: A comprehensive approach using multi-spectroscopy, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scirp.org [scirp.org]

- 5. Computational Analysis of Sulfonamide-Based Compounds by Molecular Docking and ADME/T in the Inhibition of Acetylcholinesterase (AChE) in Alzhaimer’s Disease [scirp.org]

- 6. Synthesis, DFT Analysis, and Evaluation of Antibacterial and Antioxidant Activities of Sulfathiazole Derivatives Combined with In Silico Molecular Docking and ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

Preliminary In Vitro Evaluation of Acetylsulfathiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of acetylsulfathiazole, a primary metabolite of the sulfonamide antibiotic, sulfathiazole. While this compound itself is generally considered to be microbiologically inactive, this guide outlines the standard methodologies for assessing the in vitro antimicrobial and cytotoxic profiles of sulfonamide compounds. The established mechanism of action for the parent compound, sulfathiazole, is detailed as a key biological context. This document is intended to serve as a resource for researchers and professionals in drug development by providing standardized experimental protocols and illustrative data frameworks.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents that inhibit the growth and proliferation of bacteria. Sulfathiazole was a widely used member of this class. Its metabolite, this compound, is the product of N-acetylation in the body. It is crucial to characterize the biological activity of metabolites to understand the overall pharmacological and toxicological profile of a parent drug. Notably, N4-acetylated sulfonamide metabolites are generally recognized as possessing no antimicrobial activity.[1]

This guide focuses on the standard in vitro assays that would be employed to formally evaluate the biological activity of this compound.

Mechanism of Action of the Parent Compound: Sulfathiazole

The antibacterial action of sulfathiazole, and sulfonamides in general, is bacteriostatic. It functions through the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and amino acids necessary for bacterial replication. By acting as a structural analog to para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfathiazole blocks this vital metabolic pathway.

In Vitro Antimicrobial Activity Assessment

While this compound is expected to be inactive, the following protocols for determining the Minimum Inhibitory Concentration (MIC) are standard for evaluating the antimicrobial potential of any compound.

Data Presentation: Antimicrobial Activity